Acipimox
Descripción general
Descripción
Acipimox es un derivado de la niacina que se utiliza como agente hipolipemiante. Se utiliza principalmente para reducir los niveles de triglicéridos y aumentar el colesterol de lipoproteínas de alta densidad. Se sabe que this compound tiene menos efectos adversos en comparación con la niacina, aunque su eficacia a las dosis recomendadas aún está en evaluación .
Aplicaciones Científicas De Investigación
Acipimox tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de agentes hipolipemiantes.
Biología: Investigado por sus efectos sobre el metabolismo lipídico y los niveles de ácidos grasos libres.
Industria: Aplicado en el desarrollo de agentes hipolipemiantes y productos farmacéuticos relacionados.
Mecanismo De Acción
Acipimox actúa sobre el receptor 1 de niacina, inhibiendo la enzima lipasa de triglicéridos. Esto reduce la concentración de ácidos grasos en el plasma sanguíneo y su entrada al hígado. En consecuencia, la producción de colesterol de lipoproteínas de muy baja densidad en el hígado se reduce, lo que lleva a una reducción del colesterol de lipoproteínas de baja densidad y un aumento del colesterol de lipoproteínas de alta densidad .
Análisis Bioquímico
Biochemical Properties
Acipimox acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This interaction reduces the concentration of fatty acids in the blood plasma and their inflow into the liver . Consequently, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .
Cellular Effects
This compound has been shown to have pronounced effects on mitochondrial function . It increases the adenosine triphosphate (ATP) content of skeletal muscle, which is crucial for energy production and cellular function . Furthermore, it has been found to inhibit lipolysis, reducing the availability of free fatty acids for oxidation, thus enhancing glucose oxidation and decreasing blood-glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves its action on the niacin receptor 1, which leads to the inhibition of the enzyme triglyceride lipase . This results in a reduction in the concentration of fatty acids in the blood plasma and their inflow into the liver . As a result, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .
Temporal Effects in Laboratory Settings
In a study involving a 12-week treatment with this compound, it was found that despite an anticipated rebound effect on plasma NEFA levels, this compound has pronounced effects on mitochondrial function . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, a study has shown that this compound treatment resulted in a robust elevation in expression of nuclear-encoded mitochondrial gene sets and a mitonuclear protein imbalance, indicating a direct effect of this compound on NAD+ levels, mitonuclear protein imbalance, and mitochondrial oxidative capacity .
Metabolic Pathways
This compound inhibits the production of triglycerides by the liver and the secretion of VLDL . This leads indirectly to a modest reduction in LDL and an increase in HDL . It is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . Elimination occurs in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .
Transport and Distribution
This compound is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . It is eliminated in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, it is known that this compound acts on the niacin receptor 1, which is a G protein-coupled receptor located in the cell membrane
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La preparación de Acipimox implica varios pasos. Un método incluye la adición de ácido 5-metilpirazina-2-carboxílico a agua purificada, seguido de la adición de ácido clorhídrico concentrado para formar una sal. Luego se agrega un oxidante, y la mezcla se enfría y cristaliza para obtener this compound . Otro método implica el uso de 2,5-dimetilpirazina como materia prima, que se somete a oxidación de nitrógeno, reacción con anhídrido acético e hidrólisis alcalina para obtener 2-hidroximetil-5-metilpirazina. Esto se oxida luego con peróxido de hidrógeno y tungstato de sodio para producir this compound .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para un mayor rendimiento y pureza. El proceso evita el uso de catalizadores metálicos y simplifica el proceso de preparación, haciéndolo adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: Acipimox se somete a varias reacciones químicas, incluidas las reacciones de oxidación y sustitución.
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno y el tungstato de sodio se utilizan comúnmente como oxidantes.
Sustitución: Las reacciones que involucran anhídrido acético e hidrólisis alcalina son típicas.
Productos principales: El producto principal de estas reacciones es el propio this compound, con intermediarios como 2-hidroximetil-5-metilpirazina y ácido 5-metilpirazina-2-carboxílico .
Comparación Con Compuestos Similares
Compuestos similares:
Singularidad: this compound es único en su capacidad para reducir los niveles de triglicéridos y aumentar el colesterol de lipoproteínas de alta densidad con menos efectos adversos en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOOSBJCLSSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046202 | |
Record name | Acipimox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. | |
Record name | Acipimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51037-30-0 | |
Record name | Acipimox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acipimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACIPIMOX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acipimox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acipimox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACIPIMOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.